Finerenone

Catalog No.
S528006
CAS No.
1050477-31-0
M.F
C21H22N4O3
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Finerenone

CAS Number

1050477-31-0

Product Name

Finerenone

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N

SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAY94-8862; BAY 94-8862; BAY-94-8862; BAY948862; BAY 948862; BAY-948862; Finerenone

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Description

The exact mass of the compound Finerenone is 378.1692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Diseases

Scientific Field: Cardiology

Application Summary: Finerenone is used in cardiology for its cardioprotective effects, particularly in heart failure patients with reduced ejection fraction and those with type 2 diabetes mellitus (T2DM) and chronic kidney disease (CKD) .

Methods of Application: Patients are administered Finerenone orally, with dosages adjusted based on kidney function and potassium levels. Clinical trials often use a randomized, double-blind, placebo-controlled design to evaluate efficacy .

Results and Outcomes: Clinical trials have shown that Finerenone reduces the risk of cardiovascular events, such as heart failure hospitalization and cardiovascular death, in patients with T2DM and CKD .

Chronic Kidney Disease

Scientific Field: Nephrology

Application Summary: Finerenone is applied in the treatment of CKD to slow progression and reduce the risk of end-stage kidney disease .

Methods of Application: The treatment involves oral administration of Finerenone, with careful monitoring of eGFR and serum potassium levels to adjust the dosage as needed .

Results and Outcomes: Studies report that Finerenone leads to a significant reduction in the composite risk of kidney failure, a sustained decrease in eGFR, and renal death .

Diabetic Kidney Disease

Scientific Field: Endocrinology

Application Summary: In endocrinology, Finerenone is used to treat diabetic kidney disease by reducing inflammation and fibrosis in the kidneys .

Methods of Application: Finerenone is administered orally, and its effects are evaluated through randomized clinical trials measuring urinary albumin excretion and eGFR .

Results and Outcomes: Clinical trials have demonstrated a reduction in albuminuria and a slower decline in eGFR among patients with diabetic kidney disease taking Finerenone .

Heart Failure with Preserved Ejection Fraction (HFpEF)

Methods of Application: Oral administration of Finerenone is being investigated in clinical trials for HFpEF, focusing on its anti-fibrotic and anti-inflammatory properties .

Results and Outcomes: Preliminary data suggest potential benefits of Finerenone in improving clinical outcomes in HFpEF patients, but more research is needed .

Hypertension

Scientific Field: Cardiovascular Medicine

Application Summary: Finerenone is explored for its potential in managing hypertension due to its mineralocorticoid receptor antagonist properties .

Methods of Application: The drug is given orally, and its blood pressure-lowering effects are assessed in clinical settings .

Cardio-Renal Syndrome

Scientific Field: Cardiorenal Medicine

Application Summary: Finerenone is being studied for its role in treating cardio-renal syndrome, where heart and kidney diseases coexist and impact each other .

Methods of Application: Administered orally, Finerenone’s efficacy in cardio-renal syndrome is evaluated through its impact on both cardiac and renal biomarkers .

Results and Outcomes: Research indicates that Finerenone may offer a protective effect against the progression of cardio-renal syndrome, but further studies are required for conclusive evidence .

Resistant Hypertension

Application Summary: Finerenone is being evaluated for its effectiveness in treating resistant hypertension, which is a form of high blood pressure that remains high despite the use of at least three antihypertensive medications .

Methods of Application: Patients with resistant hypertension are given Finerenone orally, alongside their existing antihypertensive medications. The dosages are carefully monitored and adjusted based on the patient’s response and potassium levels .

Results and Outcomes: Clinical trials have revealed that compared to a placebo, Finerenone led to a significant reduction in the risk of cardiovascular events, including death and hospitalization for heart failure .

Type 2 Diabetes Mellitus Complications

Application Summary: Finerenone is being studied for its potential to mitigate various complications associated with Type 2 Diabetes Mellitus (T2DM), particularly those related to kidney and heart diseases .

Methods of Application: The drug is administered orally to patients with T2DM, and its impact on complications is assessed through comprehensive clinical trials that monitor a range of biomarkers and health outcomes .

Results and Outcomes: Studies have shown that Finerenone decreases complex cardiovascular outcomes in patients with T2DM and different degrees of chronic kidney disease (CKD) .

Heart Failure with Preserved Ejection Fraction (HFpEF)

Application Summary: Finerenone is under investigation for its role in improving outcomes in patients with HFpEF, a condition characterized by a normal ejection fraction but impaired heart relaxation and filling .

Methods of Application: Oral administration of Finerenone is being tested in clinical trials, with a focus on its anti-fibrotic and anti-inflammatory effects on heart function .

Results and Outcomes: Preclinical models and subgroup analyses of major clinical trials suggest a beneficial effect of Finerenone in patients with HFpEF, indicating its potential as a therapeutic option .

Finerenone is a novel, non-steroidal selective mineralocorticoid receptor antagonist, primarily developed for the treatment of chronic kidney disease associated with type 2 diabetes. It is characterized by its unique chemical structure, which allows it to selectively block mineralocorticoid receptors without significant interaction with other steroid hormone receptors such as androgen, progesterone, and estrogen . The molecular formula of finerenone is C21H22N4O3, with a molecular weight of 378.43 g/mol. It appears as a white to yellow crystalline powder and is practically insoluble in water but sparingly soluble in organic solvents like ethanol and acetone .

Finerenone works by selectively blocking the mineralocorticoid receptor (MR) in the kidneys and other tissues. When aldosterone binds to MR, it triggers a cascade of events leading to sodium reabsorption and potassium excretion. Finerenone's blockade of MR prevents these effects, promoting potassium retention and reducing sodium reabsorption. This helps to protect the kidneys from further damage and may improve blood pressure control [, ].

Finerenone is generally well-tolerated, but potential side effects include hyperkalemia, diarrhea, and fatigue []. It is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant []. As with any medication, consulting a healthcare professional before taking finerenone is crucial.

Finerenone undergoes extensive metabolism primarily via oxidative biotransformation. The major metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. These enzymes convert finerenone into several metabolites, including M1, M2, M3, M4, and others. The predominant route of elimination is renal, where over 80% of the administered dose is excreted as metabolites . Notably, the unchanged drug constitutes less than 1% of the excreted dose in humans .

Key Metabolic Pathways:

  • CYP3A4: Responsible for approximately 90% of finerenone's metabolism.
  • CYP2C8: Contributes about 10% to the metabolic process.
  • Metabolites: Include M1 (aromatized), M2 (hydroxylated), and M3 (oxidized), among others, which are further processed into various forms through hydroxylation and oxidation reactions .

Finerenone exhibits potent anti-inflammatory and antifibrotic properties through its action on mineralocorticoid receptors. By blocking these receptors, it mitigates sodium reabsorption and the pathological effects of aldosterone, thereby reducing fibrosis and inflammation in target tissues such as the heart and kidneys . Clinical studies have demonstrated that finerenone significantly lowers the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes .

Mechanism of Action:

  • Mineralocorticoid Receptor Antagonism: Finerenone binds to mineralocorticoid receptors in various tissues, preventing aldosterone from exerting its harmful effects.
  • Cardio-Renal Protection: It reduces vascular remodeling and renal damage by inhibiting smooth muscle cell proliferation and promoting endothelial repair .

The synthesis of finerenone involves multiple steps that typically include:

  • Formation of Dihydronaphthyridine Core: This step establishes the fundamental structure necessary for subsequent modifications.
  • Functionalization: Various functional groups are introduced to enhance selectivity and potency against mineralocorticoid receptors.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

The detailed synthetic pathway has not been fully disclosed in public literature but involves standard organic synthesis techniques common in pharmaceutical chemistry .

Finerenone is primarily indicated for the management of chronic kidney disease associated with type 2 diabetes. It has shown efficacy in:

  • Reducing urinary albumin excretion.
  • Lowering blood pressure without significant potassium retention compared to traditional steroidal mineralocorticoid receptor antagonists like spironolactone .
  • Preventing cardiovascular events related to chronic kidney disease progression.

Additionally, ongoing research explores its potential applications in other conditions characterized by fibrosis and inflammation.

Finerenone's pharmacokinetics can be significantly affected by other drugs due to its metabolism via cytochrome P450 enzymes. For instance:

  • CYP3A Inducers: Drugs like efavirenz can reduce finerenone's bioavailability by up to 90%.
  • CYP2C8 Inhibitors: Such as gemfibrozil may increase finerenone levels but do not show clinically significant differences when co-administered .

Adverse interactions can lead to hyperkalemia, especially when combined with other medications that affect potassium levels.

Finerenone shares similarities with other mineralocorticoid receptor antagonists but is distinguished by its selectivity and reduced side effects.

Similar Compounds:

CompoundTypeSelectivityUnique Features
FinerenoneNon-steroidalHighPotent anti-inflammatory effects
SpironolactoneSteroidalModerateBroader receptor activity
EplerenoneSteroidalHighLess potent than finerenone
CanrenoneSteroidal metaboliteModerateLacks specificity

Finerenone's unique structure allows for a more favorable safety profile while providing effective management of cardiovascular and renal conditions compared to traditional therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

378.16919058 g/mol

Monoisotopic Mass

378.16919058 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DE2O63YV8R

Drug Indication

In the US, finerenone is indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus. In Europe, finerenone is indicated for the treatment of chronic kidney disease (stage 3 and 4 with albuminuria) associated with type 2 diabetes in adults.
Kerendia is indicated for the treatment of chronic kidney disease (stage 3 and 4 with albuminuria) associated with type 2 diabetes in adults.
Treatment of chronic kidney disease
Treatment of heart failure

Livertox Summary

Finerenone is a selective, nonsteroidal mineralocorticoid receptor antagonist that is used in the therapy of chronic renal disease in patients with type 2 diabetes to slow progression of renal dysfunction and reduce the risk of cardiovascular disease morbidity and mortality. Finerenone has not been linked to serum enzyme elevations during therapy or with instances of clinically apparent liver injury.

Drug Classes

Cardiovascular Agents

Mechanism of Action

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF.

Absorption Distribution and Excretion

A 10 mg oral dose of finerenone reaches a Cmax of 351 µg/L, with a Tmax of 1.5 hours, and an AUC of 2820 µg\*h/L in plasma. The same dose of finerenone reaches a Cmax of 226 µg/L, with a Tmax of 1.5 hours, and an AUC of 1840 µg\*h/L in whole blood. Regular doses of 20 mg of finerenone reach a geometric mean steady state Cmax of 160 µg/L with an AUC of 686 µg\*h/L.
The majority of the dose recovered in urine was in the form of the M2, M3 (47.8%), and M4 metabolites; <1.3% of the dose recovered in the urine was as the unchanged parent compound. The majority of the dose recovered in the feces was as the M5 metabolite, with only 0.2% eliminated as the unchanged parent compound. The M1 metabolite made up <1.5% of the recovered dose in urine and feces. Finerenone is not expected to be metabolized by the intestinal microflora.
The volume of distribution of finerenone as steady state is 52.6L.
The systemic clearance of finerenone is approximately 25 L/h.

Metabolism Metabolites

Finerenone is approximately 90% metabolized by CYP3A4, and 10% metabolized by CYP2C8. There is a minor contribution to metabolism by CYP1A1. Finerenone has no active metabolites. Finerenone is aromatized to the M1 metabolite by CYP3A4 and CYP2C8, which is further hydroxylated by CYP3A4 to the M2 metabolite, and finally oxidized bye CYP3A4 to the M3 metabolite. Alternatively, finerenone can undergo epoxidation and possibly hydrolysis by CYP3A4 and CYP2C8 to form the M4 metabolite, which is hydroxylated again by CYP3A4 to the M5 metabolite, and oxidized to the M8 metabolite. Finerenone can also be hydroxylated by CYP2C8 to the M7 metabolite, and further oxidized to the M9 metabolite. The M10 metabolite is formed by the demethylation, oxidation, and ring opening of finerenone. The M13 metabolite is formed through de-ethylation of finerenone by CYP1A1, and the M14 metabolite is formed through an undefined multi-step process involving CYP2C8 and CYP3A4.

Wikipedia

Finerenone
Estrone_benzoate

Biological Half Life

The half life of a 10 mg dose of finerenone in 4 healthy men was 17.4 hours in plasma and 12.3 hours in whole blood. The terminal half life of finerenone is approximately 2-3 hours.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Bakris GL, Nowack C. Finerenone for Albuminuria in Patients With Diabetic Nephropathy--Reply. JAMA. 2016 Jan 19;315(3):306. doi: 10.1001/jama.2015.16014. PubMed PMID: 26784785.
2: Feng Y, Zeng X, Fu P. Finerenone for Albuminuria in Patients With Diabetic Nephropathy. JAMA. 2016 Jan 19;315(3):305-6. doi: 10.1001/jama.2015.15996. PubMed PMID: 26784783.
3: Bramlage P, Swift SL, Thoenes M, Minguet J, Ferrero C, Schmieder RE. Non-steroidal mineralocorticoid receptor antagonism for the treatment of cardiovascular and renal disease. Eur J Heart Fail. 2016 Jan;18(1):28-37. doi: 10.1002/ejhf.444. Epub 2015 Dec 3. Review. PubMed PMID: 26634965.
4: Lentini S, Heinig R, Kimmeskamp-Kirschbaum N, Wensing G. Pharmacokinetics, safety and tolerability of the novel, selective mineralocorticoid receptor antagonist finerenone - results from first-in-man and relative bioavailability studies. Fundam Clin Pharmacol. 2015 Nov 25. doi: 10.1111/fcp.12170. [Epub ahead of print] PubMed PMID: 26604072.
5: Newgard CD, Lewis RJ. Missing Data: How to Best Account for What Is Not Known. JAMA. 2015 Sep 1;314(9):940-1. doi: 10.1001/jama.2015.10516. PubMed PMID: 26325562.
6: Bakris GL, Agarwal R, Chan JC, Cooper ME, Gansevoort RT, Haller H, Remuzzi G, Rossing P, Schmieder RE, Nowack C, Kolkhof P, Joseph A, Pieper A, Kimmeskamp-Kirschbaum N, Ruilope LM; Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy (ARTS-DN) Study Group. Effect of Finerenone on Albuminuria in Patients With Diabetic Nephropathy: A Randomized Clinical Trial. JAMA. 2015 Sep 1;314(9):884-94. doi: 10.1001/jama.2015.10081. PubMed PMID: 26325557.
7: Amazit L, Le Billan F, Kolkhof P, Lamribet K, Viengchareun S, Fay MR, Khan JA, Hillisch A, Lombès M, Rafestin-Oblin ME, Fagart J. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1. J Biol Chem. 2015 Sep 4;290(36):21876-89. doi: 10.1074/jbc.M115.657957. Epub 2015 Jul 22. PubMed PMID: 26203193; PubMed Central PMCID: PMC4571943.
8: Liu LC, Schutte E, Gansevoort RT, van der Meer P, Voors AA. Finerenone : third-generation mineralocorticoid receptor antagonist for the treatment of heart failure and diabetic kidney disease. Expert Opin Investig Drugs. 2015;24(8):1123-35. doi: 10.1517/13543784.2015.1059819. Epub 2015 Jun 20. PubMed PMID: 26095025.
9: Kolkhof P, Nowack C, Eitner F. Nonsteroidal antagonists of the mineralocorticoid receptor. Curr Opin Nephrol Hypertens. 2015 Sep;24(5):417-24. doi: 10.1097/MNH.0000000000000147. PubMed PMID: 26083526.
10: Pitt B, Anker SD, Böhm M, Gheorghiade M, Køber L, Krum H, Maggioni AP, Ponikowski P, Voors AA, Zannad F, Nowack C, Kim SY, Pieper A, Kimmeskamp-Kirschbaum N, Filippatos G. Rationale and design of MinerAlocorticoid Receptor antagonist Tolerability Study-Heart Failure (ARTS-HF): a randomized study of finerenone vs. eplerenone in patients who have worsening chronic heart failure with diabetes and/or chronic kidney disease. Eur J Heart Fail. 2015 Feb;17(2):224-32. doi: 10.1002/ejhf.218. PubMed PMID: 25678098.
11: Ruilope LM, Agarwal R, Chan JC, Cooper ME, Gansevoort RT, Haller H, Remuzzi G, Rossing P, Schmieder RE, Nowack C, Ferreira AC, Pieper A, Kimmeskamp-Kirschbaum N, Bakris GL. Rationale, design, and baseline characteristics of ARTS-DN: a randomized study to assess the safety and efficacy of finerenone in patients with type 2 diabetes mellitus and a clinical diagnosis of diabetic nephropathy. Am J Nephrol. 2014;40(6):572-81. doi: 10.1159/000371497. Epub 2015 Jan 10. PubMed PMID: 25591469.
12: Miller RJ, Howlett JG. Evolving role for mineralocorticoid receptor antagonists in heart failure with preserved ejection fraction. Curr Opin Cardiol. 2015 Jan 8. [Epub ahead of print] PubMed PMID: 25574896.
13: Lother A, Moser M, Bode C, Feldman RD, Hein L. Mineralocorticoids in the heart and vasculature: new insights for old hormones. Annu Rev Pharmacol Toxicol. 2015;55:289-312. doi: 10.1146/annurev-pharmtox-010814-124302. Epub 2014 Sep 10. Review. PubMed PMID: 25251996.
14: Kolkhof P, Delbeck M, Kretschmer A, Steinke W, Hartmann E, Bärfacker L, Eitner F, Albrecht-Küpper B, Schäfer S. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury. J Cardiovasc Pharmacol. 2014 Jul;64(1):69-78. doi: 10.1097/FJC.0000000000000091. PubMed PMID: 24621652.
15: Bauersachs J. The ARTS of third-generation mineralocorticoid receptor antagonists: achieving cardiovascular benefit with minimized renal side effects? Eur Heart J. 2013 Aug;34(31):2426-8. doi: 10.1093/eurheartj/eht235. Epub 2013 Jul 3. PubMed PMID: 23824829.
16: Pitt B, Kober L, Ponikowski P, Gheorghiade M, Filippatos G, Krum H, Nowack C, Kolkhof P, Kim SY, Zannad F. Safety and tolerability of the novel non-steroidal mineralocorticoid receptor antagonist BAY 94-8862 in patients with chronic heart failure and mild or moderate chronic kidney disease: a randomized, double-blind trial. Eur Heart J. 2013 Aug;34(31):2453-63. doi: 10.1093/eurheartj/eht187. Epub 2013 May 27. PubMed PMID: 23713082; PubMed Central PMCID: PMC3743070.
17: Bärfacker L, Kuhl A, Hillisch A, Grosser R, Figueroa-Pérez S, Heckroth H, Nitsche A, Ergüden JK, Gielen-Haertwig H, Schlemmer KH, Mittendorf J, Paulsen H, Platzek J, Kolkhof P. Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases. ChemMedChem. 2012 Aug;7(8):1385-403. doi: 10.1002/cmdc.201200081. Epub 2012 Jul 12. PubMed PMID: 22791416.
18: Pitt B, Filippatos G, Gheorghiade M, Kober L, Krum H, Ponikowski P, Nowack C, Kolkhof P, Kim SY, Zannad F. Rationale and design of ARTS: a randomized, double-blind study of BAY 94-8862 in patients with chronic heart failure and mild or moderate chronic kidney disease. Eur J Heart Fail. 2012 Jun;14(6):668-75. doi: 10.1093/eurjhf/hfs061. Epub 2012 May 4. PubMed PMID: 22562554.

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